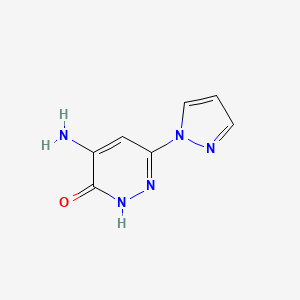

4-amino-6-(1H-pirazol-1-il)piridazin-3-ol

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazole derivatives has been reported in the literature . For instance, hydrazine-coupled pyrazoles were synthesized and their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques . Another study reported the synthesis of a compound through a reaction involving saturated NH4Cl solution, extraction with EtOAc, and purification by flash column chromatography .Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be analyzed using various techniques . For example, imidazole, a similar compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

Chemical reactions involving pyrazole derivatives have been studied . For instance, one study reported the reaction of imino-ether derivatives with semicarbazide hydrochloride .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be analyzed using various techniques . For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Aplicaciones Anticancerígenas

El núcleo de pirazol es un andamiaje versátil en la química medicinal, particularmente en el diseño de agentes anticancerígenos. Compuestos como 4-amino-6-(1H-pirazol-1-il)piridazin-3-ol se han explorado por su potencial para inhibir enzimas clave involucradas en la proliferación de células cancerosas . Por ejemplo, los derivados de este compuesto se han estudiado por su capacidad para dirigirse e inhibir la tirosina quinasa de Bruton (BTK), que es significativa en el tratamiento de las malignidades de células B .

Propiedades Antiinflamatorias

En el ámbito de la investigación antiinflamatoria, se sabe que la porción aminopirazol interactúa con enzimas como p38MAPK, que juegan un papel crucial en los procesos inflamatorios . Al modular estas enzimas, los compuestos basados en This compound pueden ser potentes agentes antiinflamatorios, ofreciendo potencial terapéutico para enfermedades caracterizadas por la inflamación .

Actividad Antimicrobiana y Antibacteriana

Las características estructurales de This compound lo convierten en un candidato para el desarrollo de nuevos fármacos antimicrobianos y antibacterianos. Las investigaciones han demostrado que estos compuestos pueden exhibir una actividad significativa contra una variedad de cepas bacterianas, incluidas las bacterias Gram-positivas y Gram-negativas . Esto abre posibilidades para tratar infecciones que son resistentes a los antibióticos actuales.

Efectos Antifúngicos y Antihelmínticos

Al igual que sus propiedades antibacterianas, los derivados del pirazol también muestran promesas en aplicaciones antifúngicas y antihelmínticas. Se han probado contra hongos como Candida albicans y Saccharomyces cerevisiae, así como contra varios helmintos, mostrando potencial como nuevos tratamientos para infecciones fúngicas e infestaciones de gusanos parásitos .

Investigación Antiviral

La lucha contra las infecciones virales, incluido el VIH, se ha beneficiado de la exploración de compuestos basados en pirazol. Se han identificado derivados de This compound con actividad anti-VIH, lo que sugiere su uso como una plataforma para desarrollar nuevos fármacos antivirales .

Química Supramolecular y Polimerización

Más allá de las aplicaciones biomédicas, This compound y sus derivados encuentran uso en la química supramolecular y la química de polímeros. Su capacidad para formar estructuras estables y unirse con otras moléculas los hace adecuados para crear nuevos materiales con las propiedades deseadas, como estabilizadores UV o cristales líquidos .

Mecanismo De Acción

Target of Action

Similar compounds have been found to target various enzymes and receptors . For instance, pyrazolopyrimidines, a class of compounds structurally related to 4-amino-6-(1H-pyrazol-1-yl)pyridazin-3-ol, have been reported to inhibit key enzymes such as isocitrate dehydrogenase-1 (IDH1) .

Mode of Action

It’s plausible that it interacts with its targets by forming hydrogen bonds or other types of interactions, leading to changes in the target’s function .

Biochemical Pathways

For example, pyrazolopyrimidines have been reported to inhibit the activity of IDH1, a key enzyme in the tricarboxylic acid cycle (TCA), leading to changes in cellular metabolism .

Result of Action

Related compounds have been reported to exhibit various biological activities, including anti-inflammatory, antibacterial, antifungal, and antitumor activities .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

4-amino-6-(1H-pyrazol-1-yl)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine and affecting neurotransmission. Additionally, 4-amino-6-(1H-pyrazol-1-yl)pyridazin-3-ol has been found to interact with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the enzyme’s activity, potentially reducing oxidative damage in cells.

Cellular Effects

The effects of 4-amino-6-(1H-pyrazol-1-yl)pyridazin-3-ol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . By modulating this pathway, 4-amino-6-(1H-pyrazol-1-yl)pyridazin-3-ol can influence cell growth and survival. Additionally, it has been observed to alter the expression of genes involved in antioxidant defense, further highlighting its role in managing oxidative stress .

Molecular Mechanism

At the molecular level, 4-amino-6-(1H-pyrazol-1-yl)pyridazin-3-ol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine . This inhibition results in increased acetylcholine levels, affecting neurotransmission. Furthermore, 4-amino-6-(1H-pyrazol-1-yl)pyridazin-3-ol can activate transcription factors involved in antioxidant responses, leading to the upregulation of genes encoding antioxidant enzymes .

Temporal Effects in Laboratory Settings

The effects of 4-amino-6-(1H-pyrazol-1-yl)pyridazin-3-ol over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Long-term exposure to 4-amino-6-(1H-pyrazol-1-yl)pyridazin-3-ol has been observed to maintain its effects on cell signaling pathways and gene expression, indicating its potential for sustained biological activity .

Dosage Effects in Animal Models

The effects of 4-amino-6-(1H-pyrazol-1-yl)pyridazin-3-ol vary with different dosages in animal models. At lower doses, it has been found to exhibit beneficial effects, such as enhanced antioxidant defense and improved cognitive function . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and neurotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

4-amino-6-(1H-pyrazol-1-yl)pyridazin-3-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular targets . These interactions can affect metabolic flux and alter metabolite levels, contributing to the compound’s overall biological activity .

Transport and Distribution

The transport and distribution of 4-amino-6-(1H-pyrazol-1-yl)pyridazin-3-ol within cells and tissues involve specific transporters and binding proteins. Studies have shown that it can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . These interactions play a crucial role in determining the compound’s bioavailability and effectiveness.

Subcellular Localization

The subcellular localization of 4-amino-6-(1H-pyrazol-1-yl)pyridazin-3-ol is essential for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various cellular components . Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments or organelles, further modulating its biological effects .

Propiedades

IUPAC Name |

5-amino-3-pyrazol-1-yl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O/c8-5-4-6(10-11-7(5)13)12-3-1-2-9-12/h1-4H,(H2,8,10)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYQECNNIWTKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NNC(=O)C(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

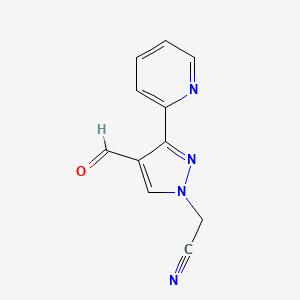

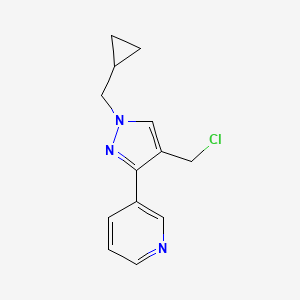

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1482723.png)

![2-Chloro-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B1482732.png)